molecular formula C16H12N2 B3069270 4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline CAS No. 30405-78-8

4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline

Cat. No.: B3069270
CAS No.: 30405-78-8
M. Wt: 232.28 g/mol
InChI Key: AXKIEAUPICVIPV-UHFFFAOYSA-N
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Description

4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline is an organic compound with the molecular formula C16H12N2 It is characterized by the presence of two aniline groups connected by a butadiyne linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline typically involves the coupling of two aniline derivatives through a butadiyne linkage. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction can be employed, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline involves its interaction with specific molecular targets. The butadiyne linkage allows for unique electronic properties, which can influence various biochemical pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol
  • 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzylamine
  • 4,4’-(Buta-1,3-diyne-1,4-diyl)diacetylene

Uniqueness

4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline is unique due to its specific electronic properties conferred by the butadiyne linkage.

Properties

IUPAC Name

4-[4-(4-aminophenyl)buta-1,3-diynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKIEAUPICVIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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